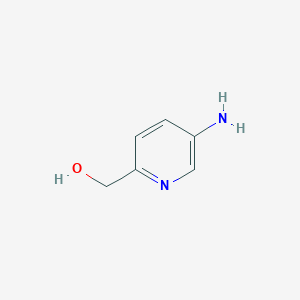

(5-Aminopyridin-2-YL)methanol

Número de catálogo B1592449

Peso molecular: 124.14 g/mol

Clave InChI: FLSFZTQIYGDVFB-UHFFFAOYSA-N

Atención: Solo para uso de investigación. No para uso humano o veterinario.

Patent

US09187487B2

Procedure details

To a 250 ml three necked round bottom flask was added methyl 5-aminopicolinate (2.0 g) in THF (40 ml) under nitrogen atmosphere and cooled to 0-5° C. After 15 min, 2.0 M solutions of LiAlH4 (19.7 ml) was added under nitrogen atmosphere and allow it to warm up to room temperature and stirred at same temperature for 1 hr. After completion of the reaction, the reaction mixture was cooled to 5° C. and quenched with sat. NH4Cl solution (25 ml) and diluted with water, followed by extraction with ethyl acetate. The combined organics were washed with water, dried over Na2SO4 and evaporated to afford brown oil product. The aqueous layer was concentrated to give residue which was washed with 30% methanol in ethyl acetate. Resultant washing was concentrated to afford brown oil (crude). Both the crude material were combined and subjected for column purification using 8% methanol in chloroform to yield 1.3 g of (5-aminopyridin-2-yl)methanol.

[Compound]

Name

three

Quantity

250 mL

Type

reactant

Reaction Step One

[Compound]

Name

solutions

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

[Compound]

Name

crude material

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

Identifiers

|

REACTION_CXSMILES

|

[NH2:1][C:2]1[CH:3]=[CH:4][C:5]([C:8](OC)=[O:9])=[N:6][CH:7]=1.[H-].[H-].[H-].[H-].[Li+].[Al+3]>C1COCC1>[NH2:1][C:2]1[CH:3]=[CH:4][C:5]([CH2:8][OH:9])=[N:6][CH:7]=1 |f:1.2.3.4.5.6|

|

Inputs

Step One

[Compound]

|

Name

|

three

|

|

Quantity

|

250 mL

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

2 g

|

|

Type

|

reactant

|

|

Smiles

|

NC=1C=CC(=NC1)C(=O)OC

|

|

Name

|

|

|

Quantity

|

40 mL

|

|

Type

|

solvent

|

|

Smiles

|

C1CCOC1

|

Step Two

[Compound]

|

Name

|

solutions

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

19.7 mL

|

|

Type

|

reactant

|

|

Smiles

|

[H-].[H-].[H-].[H-].[Li+].[Al+3]

|

Step Three

[Compound]

|

Name

|

crude material

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

2.5 (± 2.5) °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

stirred at same temperature for 1 hr

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to warm up to room temperature

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

After completion of the reaction

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the reaction mixture was cooled to 5° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

quenched with sat. NH4Cl solution (25 ml)

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

diluted with water

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

followed by extraction with ethyl acetate

|

WASH

|

Type

|

WASH

|

|

Details

|

The combined organics were washed with water

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried over Na2SO4

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

evaporated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to afford brown oil product

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

The aqueous layer was concentrated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to give residue which

|

WASH

|

Type

|

WASH

|

|

Details

|

was washed with 30% methanol in ethyl acetate

|

WASH

|

Type

|

WASH

|

|

Details

|

Resultant washing

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

was concentrated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to afford brown oil (crude)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

subjected for column purification

|

Outcomes

Product

Details

Reaction Time |

15 min |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

NC=1C=CC(=NC1)CO

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 1.3 g | |

| YIELD: CALCULATEDPERCENTYIELD | 79.7% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |